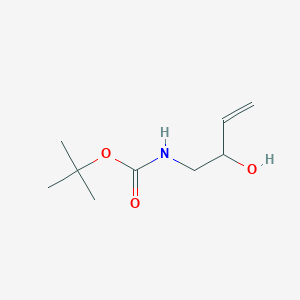
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI): is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and reactivity. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a butenyl group attached to a carbamate moiety.
Properties
CAS No. |
134676-36-1 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxybut-3-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12) |
InChI Key |
FBTJXGHOIORLFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(C=C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C=C)O |
Synonyms |
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-3-butenylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate butenyl derivative. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3-butenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl 2-hydroxy-3-butenylcarbamate may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butenyl group can be reduced to form a saturated butyl group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Formation of tert-butyl 2-oxo-3-butenylcarbamate.
Reduction: Formation of tert-butyl 2-hydroxybutylcarbamate.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3-butenylcarbamate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, while the carbamate moiety can undergo hydrolysis to release the active compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Tert-butyl N-hydroxycarbamate: Another carbamate with a hydroxy group, used in similar applications.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A related compound with two hydroxy groups, used in mass spectrometric analysis.
Uniqueness: Carbamic acid, (2-hydroxy-3-butenyl)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both a hydroxy group and a butenyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


